molecular formula C14H7BrClF3N2 B2688838 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1272756-38-3

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2688838
CAS No.: 1272756-38-3
M. Wt: 375.57
InChI Key: RJXVKQQBGBEBJF-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a halogenated and trifluoromethyl-substituted derivative of the imidazo[1,5-a]pyridine scaffold. Its structure features:

  • Bromine at position 1 (electron-withdrawing, enhances reactivity for cross-coupling reactions).
  • Chlorine at position 8 (influences electronic properties and metabolic stability).
  • Trifluoromethyl group at position 6 (enhances lipophilicity and resistance to oxidative metabolism).

This compound’s structural complexity makes it valuable for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClF3N2/c15-12-11-10(16)6-9(14(17,18)19)7-21(11)13(20-12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVKQQBGBEBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Common synthetic routes include:

    Debus-Radiszewski synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.

    Wallach synthesis: This method uses the dehydrogenation of imidazolines.

    From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with amines.

    Marckwald synthesis: This method involves the reaction of nitriles with amines.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that compounds within the imidazo[1,5-a]pyridine class may exhibit antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound's structure suggests it could interact with specific enzymes or receptors, potentially leading to inhibition pathways relevant in disease processes .

Pharmacological Applications

Research continues to explore the therapeutic applications of this compound:

  • Antileishmanial Activity : A related study highlighted improved aqueous solubility and pharmacokinetic properties that make derivatives of imidazo[1,5-a]pyridine promising candidates for treating leishmaniasis .

Case Studies

StudyFindings
Antileishmanial Activity Demonstrated good activity against Leishmania infantum with an effective concentration (EC50) of 3.7 µM compared to established drugs like miltefosine .
Pharmacokinetics Exhibited high gastrointestinal permeability and stability in mouse microsomal assays (half-life > 40 min), indicating favorable absorption characteristics for potential therapeutic use .

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine Br (1), Cl (8), Ph (3), CF₃ (6) C₁₅H₈BrClF₃N₂ 409.6¹ Potential drug candidate, fluorescent probe Derived from [6,10]
1-Bromo-8-chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine Br (1), Cl (8), CF₃ (3,6) C₉H₂BrClF₆N₂ 367.48 High lipophilicity, agrochemical intermediate
8-Chloro-3,6-bis(trifluoromethyl)imidazo[1,5-a]pyridine Cl (8), CF₃ (3,6) C₉H₃ClF₆N₂ 288.58 Simplified analog for mechanistic studies
3-(Pyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine (3aa) Pyridin-3-yl (3), CF₃ (6) C₁₂H₇F₃N₄ 264.2 Coordination chemistry, photoluminescence
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid Br (1), CF₃ (3), COOH (6) C₉H₄BrF₃N₂O₂ 309.04 Pharmaceutical intermediate (e.g., kinase inhibitors)

¹Calculated based on molecular formula.

Key Observations:

  • Halogenation Effects: Bromine and chlorine in the target compound increase molecular weight and reactivity compared to non-halogenated analogs like 3aa .
  • Trifluoromethyl vs.
  • Carboxylic Acid Functionalization: The carboxylic acid derivative () highlights the scaffold’s versatility for further derivatization, contrasting with the target’s non-polar phenyl group .

Biological Activity

1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a compound belonging to the imidazo[1,5-a]pyridine family, characterized by its unique structural features including a bromine atom, a chlorine atom, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Structural Characteristics

The molecular formula of 1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is C14H7BrClF3N2C_{14}H_{7}BrClF_{3}N_{2}, with a molecular weight of approximately 375.57 g/mol. The presence of halogen substituents and a trifluoromethyl group contributes to its physicochemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. For instance, imidazo[1,5-a]pyridines have been shown to inhibit specific kinases involved in cancer progression, such as Pim kinases. The mechanism typically involves binding to the active site of these enzymes, thereby inhibiting their activity and leading to reduced cell proliferation.

In vitro Studies

Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit significant inhibitory activity against various cancer cell lines. For example:

Compound Cell Line IC50 (µM) Activity
1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridineMCF7 (Breast Cancer)TBDCytotoxic
1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridineHCT116 (Colon Cancer)TBDCytotoxic
1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridinePC3 (Prostate Cancer)TBDCytotoxic

Note: Specific IC50 values for the compound in these studies are yet to be determined (TBD).

Case Studies

In a study examining the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives on cancer cell lines, it was found that compounds with similar structural motifs exhibited potent anti-proliferative effects. For instance, certain derivatives showed IC50 values in the low micromolar range against multiple cancer types, suggesting that structural modifications can significantly enhance biological activity.

Pharmacological Applications

The pharmacological implications of 1-bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine extend beyond cancer treatment. Its potential as an anti-inflammatory agent has also been explored. The compound's ability to inhibit key inflammatory pathways could position it as a candidate for further therapeutic development.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine?

  • Methodological Answer: The compound can be synthesized via cyclocondensation reactions using halogenated pyridine precursors. For example, bromination and chlorination steps may involve reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (e.g., 0–50°C). Gabriel synthesis is also applicable for introducing amine intermediates, followed by hydrolysis and diazotization . Microwave-assisted methods (140°C, 15 minutes) using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and zinc cyanide can optimize yields in heterocyclic ring formation .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure of this compound?

  • Methodological Answer:
  • 1H NMR: Analyze aromatic proton environments (δ 7.5–9.5 ppm) to confirm substituent positions. Coupling constants (e.g., J = 2.0–10.4 Hz) help identify adjacent protons in the imidazo[1,5-a]pyridine core .
  • 13C NMR: Peaks near δ 120–160 ppm correspond to carbons in the trifluoromethyl and halogenated aromatic systems .
  • HRMS: Compare experimental molecular weights (e.g., 368.0838 [M]+) with theoretical values (Δ < 0.0005) to validate purity .

Q. What safety precautions are critical when handling brominated and chlorinated imidazo[1,5-a]pyridines?

  • Methodological Answer: Use fume hoods and personal protective equipment (PPE) due to respiratory and skin hazards. Avoid exposure to moisture, as hydrolysis may release toxic gases (e.g., HBr). Store at 2–8°C in airtight containers with desiccants. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies optimize regioselectivity in bromination and chlorination during synthesis?

  • Methodological Answer:
  • Directed ortho-Metalation: Use directing groups (e.g., trifluoromethyl) to control halogen placement. For example, lithium diisopropylamide (LDA) at -78°C directs bromine to the 1-position .
  • Lewis Acid Catalysis: Employ FeCl₃ or AlCl₃ to enhance electrophilic substitution at electron-rich positions (e.g., para to phenyl groups) .
  • Competitive Kinetics: Adjust reaction time and temperature to favor slower, more selective halogenation pathways .

Q. How do substituents (e.g., trifluoromethyl, phenyl) influence reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Trifluoromethyl Groups: Electron-withdrawing effects activate the pyridine ring for Suzuki-Miyaura coupling but may require bulky ligands (e.g., SPhos) to prevent steric hindrance .
  • Phenyl Groups: Enhance π-stacking in catalytic systems, improving yields in Buchwald-Hartwig aminations. Substituent position (meta vs. para) alters electronic effects on reaction rates .

Q. What analytical techniques resolve structural contradictions in imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer:
  • X-ray Crystallography: Resolve regiochemical ambiguities (e.g., bromine vs. chlorine placement) by analyzing dihedral angles (e.g., 55.6° between carboxylate and pyridine planes) .
  • IR Spectroscopy: Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) to distinguish between nitro and cyano substituents .
  • Tandem MS/MS: Fragment ions (e.g., m/z 198.02 [M-Br]+) verify halogen loss patterns .

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